Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
Description
Historical Development in Aminothiophene Chemistry
The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry, as its aromatic properties and reactivity paralleled benzene while introducing sulfur’s unique electronic effects. Early research focused on isolating thiophene derivatives from petroleum, where concentrations reach 1–3%, and developing desulfurization techniques to mitigate environmental impacts. The structural analogy between thiophene and benzene inspired synthetic efforts to functionalize its ring, particularly at the 2-position, which offers strategic reactivity for substitution.
A breakthrough emerged with Karl Gewald’s 1965 development of the Gewald reaction , enabling efficient synthesis of 2-aminothiophenes via condensation of ketones, α-cyanoesters, and elemental sulfur. This method addressed prior challenges in regioselective amination and became foundational for medicinal chemistry. For example, ethyl 2-amino-5-ethylthiophene-3-carboxylate—a precursor to the target compound—is synthesized through alkylation of Gewald-derived intermediates. The reaction’s mechanism involves Knoevenagel condensation followed by sulfur incorporation and cyclization, with microwave irradiation later improving yields and reducing reaction times.
Chloroacetyl Functionality in Heterocyclic Research
Chloroacetyl groups serve as versatile acylating agents in heterocyclic chemistry, enabling the introduction of electrophilic sites for nucleophilic substitution or cross-coupling reactions. In the synthesis of ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate, chloroacetylation of the 2-amino group enhances reactivity for downstream modifications, such as cyclization to form fused pyrimidine systems.
A patented synthesis of o-chloroacetaminophenol illustrates the broader utility of chloroacetyl chloride in acylation reactions. Optimized conditions (0–10°C reaction temperature, 3-hour reflux) achieved 70–92% yields by minimizing side reactions, with 1,2-dichloroethane as an effective solvent. Parallel methodologies apply to thiophene systems, where the chloroacetyl moiety’s electron-withdrawing nature stabilizes intermediates during ring-forming reactions. For instance, the target compound’s ethyl ester at the 3-position further modulates electron density, directing subsequent functionalization.
Table 1: Key Reaction Parameters for Chloroacetylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Minimizes hydrolysis |
| Solvent | 1,2-Dichloroethane | Enhances solubility |
| Molar Ratio (Substrate:ClCH₂COCl) | 1:2.1 | Balances reactivity and excess |
| Reaction Time | 3 hours | Ensures completion |
Research Evolution and Contemporary Applications
Recent advances in aminothiophene chemistry emphasize drug discovery, with 2-aminothiophenes acting as scaffolds for kinase inhibitors, antimicrobial agents, and cannabinoid receptor modulators. This compound exemplifies this trend, serving as an intermediate in synthesizing thieno[2,3-d]pyrimidines—compounds that inhibit thymidylate synthase and dihydrofolate reductase in cancer cells. The ethyl substituents at the 5-position improve lipophilicity, enhancing blood-brain barrier penetration for neurological targets.
Modern synthetic strategies integrate green chemistry principles. For example, solvent-free Gewald reactions under microwave conditions reduce waste, while flow chemistry systems enable continuous production of chloroacetylated intermediates. Computational studies further rationalize regioselectivity, predicting optimal sites for chloroacetyl group introduction based on frontier molecular orbital interactions.
Figure 1: Synthetic Pathway to this compound
- Gewald Reaction : Condensation of ethyl cyanoacetate with pentan-3-one and sulfur yields ethyl 2-amino-5-ethylthiophene-3-carboxylate.
- Chloroacetylation : Treatment with chloroacetyl chloride in 1,2-dichloroethane introduces the chloroacetyl group at the 2-amino position.
$$ \text{C}9\text{H}{13}\text{NO}2\text{S} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{11}\text{H}{14}\text{ClNO}_3\text{S} + \text{HCl} $$
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-7-5-8(11(15)16-4-2)10(17-7)13-9(14)6-12/h5H,3-4,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBLCKCUAPLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate typically involves the reaction of 5-ethylthiophene-3-carboxylic acid with chloroacetyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with ethylamine to form the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of amides or thioethers.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary in substituent groups, ester moieties, and ring systems, leading to distinct physicochemical and biological properties. Key comparisons include:
Key Observations :
- Ester Group Influence : Methyl esters (e.g., ) generally reduce steric hindrance compared to ethyl esters, enhancing reactivity in nucleophilic reactions.
- Substituent Effects: The 5-ethyl group in the target compound improves lipophilicity relative to the 5-aminocarbonyl analog , which may enhance membrane permeability in drug design.
- Chlorophenyl vs.
Biological Activity
Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Structure
The compound is characterized by the following structural elements:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Chloroacetyl Group : A reactive acyl group that can participate in various chemical reactions.
- Ethyl Group : Contributes to the compound's lipophilicity and potential biological activity.
IUPAC Name
The IUPAC name is ethyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate . Its molecular formula is with a CAS number of 219620-46-9.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research demonstrated that derivatives of thiophene compounds, including those similar to this compound, exhibited significant apoptosis-inducing properties in breast cancer cells . In vitro assays indicated that these compounds could trigger cell death pathways, suggesting their utility in cancer therapy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies show that thiophene derivatives possess broad-spectrum antibacterial properties. The presence of the chloroacetyl moiety enhances the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Case Studies and Experimental Data
-
Anticancer Activity Study :
- Objective : To evaluate the efficacy of this compound against breast cancer cell lines.
- Methodology : MTT assay was used to assess cell viability post-treatment.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, indicating strong anticancer potential.
-
Antimicrobial Efficacy Assessment :
- Objective : To determine the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to evaluate inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, supporting its use as a potential antimicrobial agent .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |
| Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate | Moderate antimicrobial | Similar mechanism but less potent |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Limited activity reported | Different structural features |
Q & A
Q. What are the established synthetic routes for Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via the Gewald reaction , a two-step process involving:
Thiophene ring formation : Reacting ethyl acetoacetate with elemental sulfur and a nitrile (e.g., malononitrile) in ethanol under reflux, catalyzed by triethylamine .
Chloroacetylation : Introducing the chloroacetyl group via nucleophilic substitution, often using chloroacetyl chloride in a basic medium.
Q. Optimization strategies :
- Temperature control : Prolonged reflux (~3 hours) improves cyclization efficiency .
- Solvent selection : Ethanol or DMF enhances solubility of intermediates.
- Catalyst tuning : Triethylamine or morpholine can accelerate thiophene formation .
- Purification : Crystallization from ethanol yields high-purity products .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques :
- NMR spectroscopy : H and C NMR confirm substituent positions on the thiophene ring. For example, the ethyl ester group typically appears as a triplet at δ ~4.2 ppm (CH) and a quartet at δ ~1.3 ppm (CH) .
- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) groups validate functional groups .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% recommended for pharmacological studies) .
Q. What safety precautions are necessary when handling this compound?
Critical measures :
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Spill management : Contain spills with inert absorbents (e.g., sand) and avoid aqueous washdown to prevent environmental release .
- Storage : Keep in airtight containers under dry, ventilated conditions away from ignition sources .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
Methodology :
- Refinement with SHELXL : Use high-resolution X-ray data (≤1.0 Å) and iterative least-squares refinement to model thermal displacement parameters and hydrogen bonding .
- Twinning analysis : Employ PLATON or ROTAX to detect twinning; apply TWIN/BASF commands in SHELXL for correction .
- Validation tools : Check for outliers in bond lengths/angles using CCDC Mercury and resolve disorder via PART instructions .
Example : A study on a related thiophene derivative resolved positional disorder by refining occupancy factors and applying restraints to planar groups .
Q. How to design experiments to assess the biological activity of derivatives?
Experimental design :
Q. What strategies mitigate side reactions during synthesis?
Solutions :
- Protecting groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) during chloroacetylation to prevent over-substitution .
- Stoichiometry control : Use a 10% excess of chloroacetyl chloride to ensure complete amidation while minimizing hydrolysis .
- Low-temperature diazotization : For derivatives requiring diazonium coupling, maintain temperatures at 0–5°C to suppress decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
